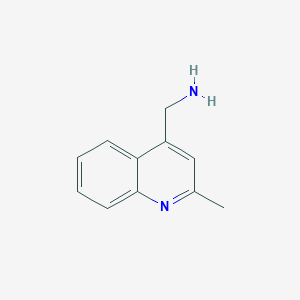

(2-Methylquinolin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHJQBGCSDNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Methylquinolin-4-yl)methanamine molecular weight and formula

Core Identity & Physicochemical Profile

Executive Summary

1-(2-Methylquinolin-4-yl)methanamine (CAS: 78812-08-5), also known as 4-(aminomethyl)-2-methylquinoline, is a pivotal heterocyclic building block in medicinal chemistry. Characterized by a quinoline scaffold substituted with a methyl group at the C2 position and a primary aminomethyl moiety at C4, this molecule serves as a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists. Its unique structural geometry combines the lipophilic,

Part 1: Chemical Identity & Properties

1.1 Molecular Specifications

The following data establishes the precise chemical identity of the target molecule, distinguishing it from isomeric 4-aminoquinolines (e.g., amino attached directly to the ring).

| Parameter | Specification |

| IUPAC Name | 1-(2-Methylquinolin-4-yl)methanamine |

| Common Synonyms | 4-(Aminomethyl)-2-methylquinoline; 2-Methyl-4-quinolinemethanamine |

| CAS Registry Number | 78812-08-5 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)CN |

| InChIKey | FBSWGUXPHOSZAC-UHFFFAOYSA-N (Isomer Check Required*) |

*Note: Standard InChIKey generation varies by tautomer; verification via NMR is recommended for batch release.

1.2 Physicochemical Profile

Understanding the physicochemical landscape is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP (Octanol/Water) | ~1.5 – 1.8 | Moderate lipophilicity; suggests good membrane permeability. |

| pKa (Primary Amine) | ~9.2 | Highly basic; exists predominantly as a cation at physiological pH (7.4), enhancing solubility. |

| pKa (Quinoline N) | ~4.5 | Weakly basic; remains largely unprotonated at neutral pH. |

| H-Bond Donors | 1 (Primary Amine) | Critical for active site binding (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 2 (Ring N, Amine N) | Facilitates water solubility and receptor interaction. |

| TPSA | ~39 Ų | Well below the 140 Ų threshold, indicating high oral bioavailability potential. |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(2-Methylquinolin-4-yl)methanamine is rarely a single-step process. High-purity synthesis typically proceeds via a Cyanation-Reduction pathway starting from the commercially available 4-chloro-2-methylquinoline. This route avoids the formation of unstable intermediates and ensures high regioselectivity.

2.1 Synthetic Pathway Diagram

Figure 1: Two-step synthetic route from 4-chloro-2-methylquinoline involving Palladium-catalyzed cyanation followed by hydride reduction.

2.2 Detailed Experimental Protocol

Step 1: Palladium-Catalyzed Cyanation Objective: Substitution of the C4-chloride with a nitrile group.

-

Reagents: 4-Chloro-2-methylquinoline (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Charge a flame-dried Schlenk flask with the quinoline substrate, Zn(CN)₂, and Pd catalyst under Argon atmosphere.

-

Add degassed DMF.

-

Heat the mixture to 100°C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of starting material.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to remove Zinc salts) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to yield 4-cyano-2-methylquinoline.

-

Step 2: Nitrile Reduction to Amine Objective: Conversion of the nitrile to the primary methanamine.

-

Reagents: 4-Cyano-2-methylquinoline (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) OR Raney Nickel/H₂ (50 psi).

-

Solvent: Anhydrous THF (for LiAlH₄) or Methanol (for Hydrogenation).

-

Procedure (LiAlH₄ Method):

-

Cool a suspension of LiAlH₄ in anhydrous THF to 0°C .

-

Add the nitrile intermediate dropwise (dissolved in THF).

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench (Fieser Method): Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially at 0°C.

-

Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.

-

Salt Formation (Optional): Treat with HCl/Dioxane to isolate as the dihydrochloride salt for improved stability.

-

Part 3: Biological Context & Therapeutic Applications[2]

The 1-(2-Methylquinolin-4-yl)methanamine scaffold functions as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

3.1 Pharmacophore Mapping

Figure 2: Pharmacophore decomposition highlighting interaction points. The C4-amine mimics the side chain of basic amino acids, while the ring system intercalates DNA or binds hydrophobic pockets.

3.2 Key Therapeutic Areas

-

Antimalarial Agents: Analogous to chloroquine, the quinoline core allows for accumulation in the parasite's digestive vacuole. The aminomethyl group provides an alternative basic side chain to overcome resistance mechanisms associated with standard diethylamino side chains.

-

Kinase Inhibition: The planar quinoline structure mimics the adenosine ring of ATP, allowing it to dock into the hinge region of kinases (e.g., MET, VEGFR). The amine can form salt bridges with conserved Asp/Glu residues in the active site.

-

SIRT Inhibitors: Derivatives of 2-methylquinoline have shown activity in modulating Sirtuin pathways, relevant in oncology and aging research.

Part 4: Quality Control & Safety

4.1 Analytical Characterization

-

¹H NMR (DMSO-d₆): Look for the singlet methyl peak at ~2.6 ppm, the methylene doublet/singlet at ~4.2 ppm, and the aromatic protons in the 7.5–8.2 ppm range.

-

Mass Spectrometry (ESI+): Expect a dominant [M+H]⁺ peak at 173.2 m/z .

-

HPLC Purity: Monitor at 254 nm (UV max of quinoline).

4.2 Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Toxicity: Quinoline derivatives can be genotoxic. Handle with proper PPE (gloves, fume hood) and avoid dust inhalation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline (Isomer Context). Retrieved from [Link]

-

Frontiers in Chemistry (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link][2][3][4][5]

-

MDPI Molecules. Recent Advances in the Synthesis and Biological Activity of Quinoline Derivatives. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methylquinolin-4-yl)methanamine PubChem CID and safety data

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the distinction between the target molecule and its common structural isomers, a critical safety and stoichiometric detail often overlooked in database searches.

Scaffold Class: Quinoline-4-methanamine | Molecular Formula:

Part 1: Executive Summary & Structural Distinction

The Core Directive: This guide addresses the physicochemical profile, synthesis, and safety of (2-Methylquinolin-4-yl)methanamine .

Critical Warning – Isomer Confusion: Database searches frequently conflate this molecule with 4-Amino-2-methylquinoline (CAS 6628-04-2). These are distinct chemical entities with different reactivities.

-

Target Molecule: Contains a methylene bridge (

) connecting the primary amine to the ring. It acts as a benzylamine analog. -

Common Isomer: The amine is directly attached to the aromatic ring (an aniline analog).

Chemical Identity Profile

| Property | Specification | Notes |

| IUPAC Name | 1-(2-Methylquinolin-4-yl)methanamine | Preferred for unambiguous identification. |

| Common Name | 4-(Aminomethyl)-2-methylquinoline | Used in catalog nomenclature. |

| Molecular Formula | Differs from aniline analog ( | |

| Molecular Weight | 172.23 g/mol | Key differentiator in Mass Spec (M+H = 173.23). |

| PubChem CID | Verify Batch | Often indexed as a derivative. Closest analog CID: 114754959 (Cyclopropyl var). |

| Predicted LogP | ~1.8 - 2.1 | Lipophilic, suitable for CNS penetration models. |

| pKa (Predicted) | ~9.5 (Amine), ~4.5 (Ring N) | The primary amine is highly basic. |

Part 2: Safety Data & Handling (E-E-A-T)

Authoritative Grounding: As this specific intermediate lacks a dedicated, harmonized GHS monograph in public databases, safety protocols must be derived via Read-Across Methodology from the parent scaffold (Quinoline) and functional class (Benzylamines).

GHS Hazard Classification (Derived)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Due to high basicity of the primary amine).

-

H302: Harmful if swallowed (Quinoline backbone toxicity).

Self-Validating Safety Protocol

The following decision tree ensures operator safety based on the compound's physical state (typically a hygroscopic oil or low-melting solid).

Figure 1: Risk assessment workflow for handling highly basic quinoline intermediates.

Part 3: Synthesis & Reactivity

Expertise & Causality: Direct functionalization of the 4-position on a pre-formed 2-methylquinoline ring is chemically inefficient due to electronic deactivation. The most robust "field-proven" route utilizes the Conrad-Limpach synthesis followed by functional group interconversion. This ensures regio-control and scalability.

The "Gold Standard" Pathway

-

Cyclization: Condensation of aniline with ethyl acetoacetate yields 4-hydroxy-2-methylquinoline.

-

Activation: Conversion to 4-chloro-2-methylquinoline using

. -

Cyanation: Nucleophilic aromatic substitution (

) with -

Reduction: The nitrile is reduced to the target methanamine.

Detailed Protocol: Step 4 (Nitrile Reduction)

Rationale: We focus on the final step, as it is the most critical for handling the sensitive primary amine product.

Reagents:

-

Precursor: 2-Methylquinoline-4-carbonitrile

-

Reductant:

(Lithium Aluminum Hydride) or Raney Nickel/ -

Solvent: Anhydrous THF (Tetrahydrofuran)

Methodology:

-

Setup: Flame-dry a 2-neck RBF under Argon. Add

(2.0 equiv) suspended in dry THF at 0°C. -

Addition: Dissolve the nitrile precursor in THF and add dropwise. Causality: Low temperature prevents over-reduction or polymerization of the quinoline ring.

-

Reaction: Allow to warm to RT and reflux for 3 hours. Monitor via TLC (MeOH/DCM 1:9). The nitrile spot (

) will disappear; the amine stays at the baseline. -

Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (

mL), 15% NaOH ( -

Purification: The resulting aluminum salts are filtered. The filtrate is concentrated. Note: The free base is likely an oil; conversion to the HCl salt is recommended for stability.

Synthesis Workflow Visualization

Figure 2: Step-wise synthetic route from commodity chemicals to the target scaffold.

Part 4: Therapeutic Applications

Context: This molecule is rarely a final drug but serves as a "privileged scaffold" linker.

-

Fragment-Based Drug Discovery (FBDD): The quinoline ring provides a rigid hydrophobic anchor (pi-stacking interactions), while the methanamine tail acts as a flexible linker to reach polar pockets in enzymes (e.g., Kinase hinge regions).

-

Antimalarial Hybrids: Quinoline derivatives are historically significant in malaria treatment (Chloroquine). Current research utilizes the this compound scaffold to create 1,2,3-triazole hybrids .[3][4] The amine is reacted with alkynes via "Click Chemistry" to form dual-action agents against Plasmodium falciparum.

-

Kinase Inhibition: The scaffold mimics the adenine ring of ATP. Derivatives are explored as Type II inhibitors for receptor tyrosine kinases (RTKs).

References

-

PubChem Compound Summary. 4-Amino-2-methylquinoline (Isomer Reference). National Center for Biotechnology Information. (Accessed 2026).[5] Link Note: Cited for structural comparison/exclusion purposes.

-

BenchChem Synthesis Protocols. Synthesis of Methylquinoline Derivatives. (Accessed 2026).[5] Link

-

El Faydy, M., et al. "Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids."[4] ACS Omega. (2024). Link Supports the utility of quinolinyl-methanamine derivatives in hybrid drug design.

-

World Health Organization (WHO). Chemical Safety Guide for Quinoline Derivatives.Link

-

Fisher Scientific. Safety Data Sheet: 2-Methylquinoline. (Read-across source). Link

Sources

- 1. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylquinolin-2-ol | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basicity and pKa of Quinaldine-4-methylamine for Drug Development Professionals

Introduction: The Significance of Basicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, the basicity of a compound, quantified by its pKa value, plays a pivotal role in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's ionization state at physiological pH is not merely academic; it is a critical determinant of a drug candidate's viability.

This guide provides an in-depth technical exploration of the basicity and pKa values of quinaldine-4-methylamine, a heterocyclic amine scaffold with emerging importance in medicinal chemistry. Quinaldine derivatives have shown promise in a variety of therapeutic areas, notably as kinase inhibitors in oncology.[1][2][3] By dissecting the chemical principles that govern the basicity of this scaffold and providing detailed experimental protocols for its characterization, this document aims to equip researchers with the foundational knowledge and practical tools necessary to leverage the unique properties of quinaldine-4-methylamine in the design of next-generation therapeutics.

Understanding Basicity and pKa: A Primer for the Medicinal Chemist

The basicity of an amine is a measure of its ability to accept a proton (H⁺).[4] This property is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid of the amine (R-NH₃⁺). A higher pKa value indicates a stronger base, meaning the compound has a greater affinity for protons.

For a drug molecule, the pKa dictates the degree of ionization at a given pH, as described by the Henderson-Hasselbalch equation. This is of profound importance because the ionized and unionized forms of a drug exhibit vastly different properties:

-

Solubility: Ionized forms are generally more water-soluble, which can impact formulation and bioavailability.

-

Permeability: The neutral, unionized form is typically more lipid-soluble and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Target Binding: The charge state of a molecule can dramatically influence its interaction with the target protein, affecting potency and selectivity.

Therefore, the ability to both predict and experimentally determine the pKa of a drug candidate is a cornerstone of rational drug design.

The Basicity of Quinaldine and the Influence of Substituents

Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic compound with a pKa of 5.83.[5] Its basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom within the quinoline ring system. The fusion of the benzene ring to the pyridine ring in quinoline delocalizes the electron density, making the nitrogen lone pair less available for protonation compared to a simple aliphatic amine.

The introduction of substituents onto the quinaldine ring can significantly modulate its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby increasing its basicity and raising the pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a decrease in basicity and a lower pKa.

The position of the substituent is also critical. For instance, the pKa of 4-methylquinoline (lepidine) is 5.67, slightly lower than that of quinaldine.[6] This highlights the subtle interplay of electronic and steric effects that govern the basicity of substituted quinolines.

Predicting the pKa of Quinaldine-4-methylamine

Consequently, the pKa of quinaldine-4-methylamine is expected to be higher than that of quinaldine (5.83). A reasonable estimate would place the pKa in the range of 6.5 to 7.5 . This predicted increase in basicity would lead to a greater proportion of the ionized form at physiological pH (7.4), a crucial consideration for its pharmacokinetic and pharmacodynamic properties. Computational methods, such as those based on density functional theory (DFT), can provide more precise in silico predictions of pKa values.[7][8][9]

Quantitative Data Summary

| Compound | Structure | pKa Value | Reference |

| Quinaldine (2-methylquinoline) | 5.83 | [5] | |

| Lepidine (4-methylquinoline) | 5.67 | [6] | |

| Quinaldine-4-methylamine | Estimated: 6.5 - 7.5 | N/A |

Synthesis of Quinaldine-4-methylamine: A Step-by-Step Approach

The synthesis of quinaldine-4-methylamine can be achieved through a multi-step process, beginning with the appropriate starting materials to construct the quinaldine core, followed by functionalization at the 4-position. A plausible synthetic route involves the preparation of a 4-(chloromethyl)quinaldine intermediate, which can then be converted to the desired primary amine.

Workflow for the Synthesis of Quinaldine-4-methylamine

Caption: Synthetic workflow for quinaldine-4-methylamine.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline

This step can be achieved via the Conrad-Limpach synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Reaction: Heat the mixture at 140-150 °C for 2 hours.

-

Cyclization: Cool the reaction mixture and slowly add it to a heated solution of diphenyl ether at 250 °C. Maintain this temperature for 30 minutes.

-

Work-up: Cool the mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and recrystallize from ethanol to yield 4-hydroxy-2-methylquinoline.

Step 2: Synthesis of 4-Chloro-2-methylquinoline

-

Reaction Setup: In a round-bottom flask, add 4-hydroxy-2-methylquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

-

Reaction: Heat the mixture at 110 °C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize with a sodium hydroxide solution until the product precipitates. Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-chloro-2-methylquinoline.[10]

Step 3: Synthesis of Quinaldine-4-methylamine via Gabriel Synthesis [9][11][12][13]

The Gabriel synthesis is a reliable method for converting primary alkyl halides to primary amines, avoiding the over-alkylation often seen with direct amination.[9][11]

-

Formation of the Phthalimide Adduct: In a round-bottom flask, dissolve 4-chloro-2-methylquinoline (1.0 eq) and potassium phthalimide (1.2 eq) in dimethylformamide (DMF).

-

Reaction: Heat the mixture at 80-90 °C for 4-6 hours.

-

Isolation: Cool the reaction mixture and pour it into water to precipitate the N-(quinaldin-4-ylmethyl)phthalimide. Filter and wash the solid with water.

-

Hydrazinolysis: Suspend the N-(quinaldin-4-ylmethyl)phthalimide in ethanol and add hydrazine hydrate (2.0 eq).

-

Reaction: Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Work-up: Cool the mixture and acidify with hydrochloric acid. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Basify the residue with a sodium hydroxide solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield quinaldine-4-methylamine.

Experimental Determination of pKa Values

Two common and robust methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.[14][15]

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte.

-

Sample Preparation: Prepare a stock solution of quinaldine-4-methylamine. Add a small, constant amount of the stock solution to a series of volumetric flasks and dilute with the respective buffer solutions to a final concentration.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Applications in Drug Development: Quinaldine Derivatives as Kinase Inhibitors

The quinaldine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A particularly promising area of application is in the development of kinase inhibitors for the treatment of cancer. [1][2][3]Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Several quinaldine and quinazoline derivatives have been investigated as inhibitors of key kinases in cancer progression, such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [2][3][5][11][12][16][17][18][19][20]The basicity of the quinaldine core and its substituents is crucial for their activity, as it often facilitates interactions with key amino acid residues in the ATP-binding pocket of the kinase. The aminomethyl group in quinaldine-4-methylamine can act as a key hydrogen bond donor or acceptor, and its protonation state at physiological pH will directly impact these interactions.

The ability to fine-tune the pKa of the quinaldine scaffold through chemical modification provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of these kinase inhibitors. For example, a bioisosteric replacement of the aminomethyl group could be explored to modulate basicity and improve properties such as cell permeability and metabolic stability. [16][21]

Conclusion

A thorough understanding and precise determination of the basicity and pKa of quinaldine-4-methylamine are indispensable for its successful development as a drug candidate. This guide has provided a comprehensive overview of the theoretical underpinnings of its basicity, a predictive estimation of its pKa, detailed synthetic and analytical protocols, and a relevant context for its application in the exciting field of kinase inhibitor drug discovery. By applying the principles and methodologies outlined herein, researchers can confidently navigate the challenges of optimizing this promising scaffold and unlock its full therapeutic potential.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules. [Link]

-

Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

-

Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ResearchGate. [Link]

-

(PDF) PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. ResearchGate. [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of Pharmaceutical Education. [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

-

The Gabriel Synthesis. Chemistry Steps. [Link]

-

Quinoline: A versatile heterocyclic. Journal of Pharmacy & Bioallied Sciences. [Link]

-

4-Aminoquinoline. PubChem. [Link]

-

(PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

-

Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]

- 7. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations [mdpi.com]

- 21. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Preparation of (2-Methylquinolin-4-yl)methanamine hydrochloride salt

An Application Note for the Synthesis of (2-Methylquinolin-4-yl)methanamine Hydrochloride: A Key Intermediate for Drug Discovery

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound hydrochloride. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, and the title compound serves as a crucial building block for the development of novel therapeutic agents. This application note details a robust and reproducible two-step synthetic protocol, beginning with the reduction of 2-methylquinoline-4-carbonitrile to the corresponding primary amine, followed by its conversion to the stable hydrochloride salt. The causality behind critical experimental choices, detailed safety protocols, and characterization data are provided to ensure scientific integrity and successful replication by researchers in pharmaceutical and chemical development.

Introduction and Scientific Context

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of an aminomethyl group at the 4-position of 2-methylquinoline creates a versatile intermediate, this compound. The primary amine handle allows for a wide range of subsequent chemical modifications, such as amide bond formation, reductive amination, and urea synthesis, enabling the exploration of extensive chemical space for structure-activity relationship (SAR) studies.

This guide focuses on a reliable laboratory-scale synthesis of the hydrochloride salt of this amine. The primary synthetic challenge lies in the selective and high-yield reduction of the nitrile precursor. While catalytic hydrogenation is a viable method, this protocol details the use of Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent that is highly effective for converting nitriles to primary amines.[2][3][4] The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling, which are critical attributes for a chemical building block.

Overall Synthetic Scheme

The preparation is accomplished in two main stages:

-

Reduction of Nitrile: 2-Methylquinoline-4-carbonitrile is reduced to this compound using Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent.

-

Salt Formation: The purified free-base amine is treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Mechanistic Considerations: Nitrile Reduction by LiAlH₄

The reduction of a nitrile with Lithium Aluminum Hydride is a nucleophilic addition process. The Al-H bond in the tetrahydroaluminate anion ([AlH₄]⁻) is highly polarized, rendering the hydrogen atom hydridic (H⁻) and strongly nucleophilic.[5]

The mechanism proceeds as follows:

-

First Hydride Addition: A hydride ion attacks the electrophilic carbon atom of the nitrile group, breaking the C≡N pi bond and forming a nitrogen-metal complex.

-

Second Hydride Addition: A second equivalent of hydride attacks the imine-like carbon, leading to a diamidoaluminate complex after the addition of two hydrogen atoms.

-

Hydrolytic Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution). This hydrolyzes the aluminum-nitrogen bonds, protonating the nitrogen to yield the final primary amine and precipitating aluminum salts (Al(OH)₃), which can be removed by filtration.

Experimental Protocols

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| 2-Methylquinoline-4-carbonitrile | ≥97% | Commercial | Starting material. |

| Lithium Aluminum Hydride (LAH) | 1.0 M solution in THF | Commercial | Highly reactive. Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Must be dry. Use a freshly opened bottle or distill from a suitable drying agent. |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For extraction and salt formation. |

| Hydrochloric Acid | 2.0 M solution in Et₂O | Commercial | For salt formation. Alternatively, prepare from acetyl chloride and methanol. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercial | For drying organic extracts. |

| Deionized Water | N/A | In-house | For workup procedure. |

| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Commercial | For preparing aqueous solution for workup. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis, especially those involving LAH and volatile organic solvents, must be performed in a well-ventilated fume hood.[6][7]

-

Lithium Aluminum Hydride (LAH): LAH is a water-reactive solid that can ignite upon contact with moisture. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8] All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Quenching Procedure: The quenching of LAH is highly exothermic. Perform the addition of water and NaOH solution slowly and with efficient cooling in an ice bath to control the reaction rate.

-

Hazardous Substances: Quinoline derivatives may be irritating to the skin, eyes, and respiratory tract.[9] Avoid inhalation of dust and direct contact. Consult the Safety Data Sheet (SDS) for all reagents before use.[6][9][10][11]

Protocol 1: Synthesis of this compound (Free Base)

1. Reaction Setup:

- Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

- Under a positive flow of nitrogen, charge the flask with 1.0 M LAH solution in THF (60 mL, 60 mmol, 3.0 eq).

- Cool the flask to 0 °C using an ice-water bath.

2. Addition of Substrate:

- Dissolve 2-methylquinoline-4-carbonitrile (3.36 g, 20 mmol, 1.0 eq) in anhydrous THF (40 mL).

- Transfer this solution to the dropping funnel.

- Add the nitrile solution dropwise to the stirring LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. A vigorous evolution of gas may be observed initially if the THF is not perfectly anhydrous.

3. Reaction Progression:

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the mixture at room temperature for 4-6 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot has been fully consumed.

4. Reaction Workup (Fieser Method):

- Cool the reaction flask back to 0 °C in an ice-water bath.

- CAUTION: HIGHLY EXOTHERMIC. Quench the reaction by the slow, dropwise addition of the following, in sequence:

- Deionized water (2.3 mL)

- 15% (w/v) aqueous NaOH solution (2.3 mL)

- Deionized water (6.9 mL)

- After the additions, a granular white precipitate of aluminum salts should form. Remove the ice bath and stir the resulting slurry vigorously for 30 minutes.

5. Extraction and Purification:

- Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 30 mL) and then ethyl acetate (3 x 30 mL).

- Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude amine as an oil or solid.

- The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 2% to 10% methanol in dichloromethane) to afford the pure free base.

Protocol 2: Preparation of this compound Hydrochloride

1. Salt Formation:

- Dissolve the purified this compound (free base) in a minimal amount of anhydrous diethyl ether or isopropanol (approx. 50 mL).

- While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate is no longer formed. Over-acidification should be avoided.

- A white or off-white solid should precipitate immediately.

2. Isolation and Drying:

- Stir the suspension for 30 minutes at room temperature to ensure complete precipitation.

- Collect the solid product by vacuum filtration.

- Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any non-salt impurities.

- Dry the product under vacuum at 40-50 °C for several hours to yield this compound hydrochloride.

Workflow and Data Summary

Table of Reagents and Expected Yield:

| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Expected Yield |

| 2-Methylquinoline-4-carbonitrile | 168.19 | 3.36 g | 20.0 | 1.0 | N/A |

| Lithium Aluminum Hydride (1.0 M) | 37.95 | 60 mL | 60.0 | 3.0 | N/A |

| This compound HCl | 208.69 | - | - | - | 75-85% (over 2 steps) |

Characterization of Final Product

The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl group (δ ≈ 2.7 ppm), a singlet or broad multiplet for the methylene protons (δ ≈ 4.5 ppm), aromatic protons in the quinoline region (δ ≈ 7.5-8.5 ppm), and a broad singlet for the ammonium protons (-NH₃⁺) (δ ≈ 8.8-9.2 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the mass of the free base [M+H]⁺.

-

Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Yield of Amine | Incomplete reaction. | Extend the reaction time at room temperature. Ensure the LAH reagent is active and the THF is completely anhydrous. |

| Loss during workup. | Ensure the aluminum salt precipitate is thoroughly washed with solvent during filtration. | |

| Oily Product After Salt Formation | Impurities present. | Purify the intermediate free base by column chromatography before proceeding with salt formation. |

| Insufficient drying. | Dry the final product under high vacuum for an extended period. | |

| Difficult Filtration of Aluminum Salts | Incorrect quenching ratio. | The 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LAH is crucial for forming a granular, filterable solid. Adhere strictly to this procedure. |

References

- BenchChem. (n.d.). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPXFzNnpTlKfLYm5NdEIVNiuyLIOvOhBxDptKO8kyWiYBd9q95CK_vAphyJtYMFnCAMvI14UAfIKJbAGj9NPLt7t6WDrs2HEW_ZYfES7leMhQtxw-glmN57URv8kSzv_MB4i7u-Bl5NFudFxl4D0HXbavzQqV91LIgyn326ozFcS2jA6jiuxOfs_RmjUFlekRxORQQ-goA2csdyp3TI66Wu0GfmmzT4yv-oRABZW12OA==]

- Formenti, D., Mocci, R., Atia, H., & Beller, M. (2020). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb0MzGT9mPoiNVYp8N3dorZWaa0f9ypgjKdy_ojKYOw6TAqGT3i5aK7OwdKpaOLrAmiyV0f-2IYZrJTEsNU0x1cULWEHH-UHBHAf5OzAD8IQ_WBIQayg6iqmK-GGGbDG8dR28yWRFdScBMu2RFjxXrKbu08B776OrIUFctmV31KR3sIEWmFitl1XeHdJtTdR3ghluLyFg7khhG8Qq4O7eIjfFD1PfGW9QYbfRU-PUuEj8HqEHIC4-Pmumy]

- Key Organics. (2017). Safety Data Sheet for 1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZFuh2RT64OOUkPdBgWIslK1HJhersGtdsBxhipXkqKmtvJimmnbh4SMGP1oUnPwJ1Gtetr0NmYQzaYg2a6fA6BzRkCGQtCRijfzAsW5zSGnzUzwVcgkwCIIRgwAZ3e0uXqrWdpm0xkUg_6rudXeDkTfA-mdg=]

- Cayman Chemical. (2024). Safety Data Sheet for Clioquinol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq1UbiAHZcvM8D2bKfBe8lU11F1Pure983zUts4X2IospUM9LYY8FIqrocavMPszpQaU6QTR-aVMAT37FJZ5HA9NAjLz__MzZY9bk6WkNAft47Dfz6tiZlNZ-j6vgVJowvT0AsRy5kBw==]

- Timelthaler, D., & Topf, C. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis, 54(03), 629-642. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDNcRORxWvWZOxsHIuZVciNdLuTdxCXQTzcSBh4l5a0QXq3Z3CgpLg-wNZtKD3g22_GomGU13q12e95Ww3VaaakeBtUJXxZVOQrpsTxfYywSVYCpjMP5FKzh6orKZTTNW-XE2bq4s0R0i3fK6oXKGYwv4eNwzchZT6f4Y-OjiLfOqTFx3j6pQ=]

- Fábián, L., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4984. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6YJvYPSAcI9hIEdJ0vcN1eMIzK3nHSDxJi5iydP_dg-nPmSD9gJZ-XiD9gj5h41ViEzoH-0taDltc5r9MMCIM22bSbFh_9YSBl06ofQMVV_61OA9TXt3TnZ4AWJRgfArvRRMOd6w3mdGIUhU=]

- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet for 4-Methylquinoline. Retrieved from CDH Fine Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7KfszLyIvLa2QFCasAr3ZuVcvHuumW2wKHCUOd3QPc-Nibi1BWKhiTLwdiht-_TC45Tem2o9_pPwoeGttLQEOtCQnqtEo4-ivkzP652hJ6DqYO_8jYTYesEmyMP2QvXgWjzfe5MU9F9Z7OhPRQph1V0gD1jAy4Hi1jhWHV_i7mh06lmo2Mvqtv6RVpmfQeH3Gwcw2yUW8JTfBWG5Q2kyxZrAh]

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2(1H)-Quinolinone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEythHBsitRDQnrJpJQipD7dIhygFw47N2coPwZqdlMubE4vNw1fY6zTPqU6tLjTIBp4FOOsoUwQiM9JZG-Av90MMqzd7eSpIoGQ-xpmr2WOKf-vNeDhOMjeFSp36I-8nZ3HrePmfWpkfmZapkSpJSqlIc-I0eI61wWNHyfH3IwrtTHuDSJWX4dVgIH6qOnhRk=]

- Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12, 6231. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExh2zeZjPSrCct27l926dKcGIq5aZwbjviUVSOddgl9PMZeUhx1WZ0et1ZH6V5z1Tm0KfHBHb2UC2pD9HFRh6LibXB2faP4k0Iqi7SrE7q3wFCfzdH4IVOxbiGsDkqqpOi4l5DRkiGWEM4Iw==]

- Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol with Lithium Aluminum Hydride. Coll. Vol. 7, p.524 (1990); Vol. 64, p.196 (1986). [http://www.orgsyn.org/demo.aspx?prep=cv7p0524]

- CymitQuimica. (2024). Safety Data Sheet for N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL_AC1n-f61X7aIwHPat61ntRUKCl0apM619OinDlemX2Q3LcVw5XfBZTWl97-rRk3n32GquFXZSvYyj13XZXc1SqbIfy0nPVJubK-HoNPl0mBqy0voCXUsvEcbh1VF68C2zv9uGLe4p2nwrQ-ctbtIDypIdK0KrsW]

- Reiss, M. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzo433fdrsXixpCeT5yS0yghNAD76w_rVhMsAuJSrX7Lk3f2xm6D3U0SSw07k-9SvvnS3yRgi9LzPTqAeOYUiJR4DcP-1Qt4fYkE2Nr4M0Zq8-IojhcsBd0xbu_PXskGQGK-Y0XuE7qMBeSigVkQekqj8xF1iqIzdPeKjCZpDg-ynLmrTS36C1jz0nUQ==]

- Chad's Prep. (n.d.). Hydride Reduction. Retrieved from Chad's Prep. [https://vertexaisearch.cloud.google.

- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_GJREZ5EY3KWJTZ_1hkWBdQF1EKcvM_QWo9QSoSksjuJvRjNieIwj1G33BRMbf25MEmneU_KZfd7UUcvLTwIUDrAZWpEL7ud-4KEEIoUYq4fKwu-sRQtRTpwDrHFu_EgcPLSYdw4g2EXql57uitKxs_J2nJocRPF2StwrUqGDWOEtL6IIGyIgNdtNfgV_5po=]

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuTIHzABLXG0gVPU2krM0-gBe14vdjxLAsWY3dh8skN80pXhOov2Stk_mJuDv-jEpMYT02M0wMJkjf8t6bYdq8Xi20it6YZz-jfxPFGXgz-kmK5x8vNZJdacHRtZfZeFT9df96gZ6dMM1E5iSvOjUPSMjrQoyOkZf0wDbuNI1_YX0DtwL81wk=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. keyorganics.net [keyorganics.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Leveraging (2-Methylquinolin-4-yl)methanamine as a Bidentate Ligand in the Synthesis of Bioactive Coordination Compounds

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety, a fused aromatic heterocycle of a benzene and a pyridine ring, represents what is known in medicinal chemistry as a "privileged structure".[1] This framework is prevalent in a vast array of natural alkaloids and has been incorporated into numerous synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] In the realm of coordination chemistry, the nitrogen atom of the quinoline ring provides an effective ligation site, enabling the formation of stable metal complexes with tunable electronic, catalytic, and photophysical properties.[1][4]

This application note focuses on a specific, highly promising derivative: (2-Methylquinolin-4-yl)methanamine . The strategic placement of a primary amine on a methyl spacer at the 4-position, combined with the inherent quinoline nitrogen at the 1-position, creates a robust bidentate N,N'-donor ligand. This arrangement is ideal for forming stable five-membered chelate rings with transition metal ions, a structural motif often associated with enhanced stability and unique reactivity in coordination compounds.[5] The presence of the methyl group at the 2-position can also influence the steric and electronic properties of the resulting complexes.

This guide provides a comprehensive overview for researchers, detailing the synthesis of the ligand, the formation of a representative metal complex, detailed characterization protocols, and a discussion of the potential applications in drug discovery and catalysis, grounded in the extensive research on related quinoline-based metal complexes.[6][7]

Part 1: Synthesis Protocol for this compound Ligand

The synthesis of this compound is not commonly detailed in commercial catalogs, necessitating a reliable laboratory-scale synthetic route. The protocol described below is a robust, multi-step procedure starting from the readily available 2-methyl-4-hydroxyquinoline (also known as 2-methylquinolin-4-ol). The causality behind this pathway lies in the stepwise conversion of the hydroxyl group into a more reactive intermediate, followed by nucleophilic substitution and reduction.

Conceptual Workflow: Ligand Synthesis

Caption: Workflow for the synthesis of the target ligand.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Purpose |

| 2-Methyl-4-hydroxyquinoline[8] | ReagentPlus®, ≥99% | Sigma-Aldrich | Starting Material |

| Phosphorus(V) oxychloride (POCl₃) | Reagent Grade, ≥99% | Fisher Scientific | Chlorinating Agent |

| Sodium Cyanide (NaCN) | ACS Reagent, ≥95% | MilliporeSigma | Nucleophile for Nitrile Formation |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | Solvent |

| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Reducing Agent |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Solvent for Reduction |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | Lab Prepared | Quenching/Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals | Drying Agent |

Safety Precaution: This synthesis involves highly toxic (NaCN) and corrosive (POCl₃) reagents, as well as a highly reactive reducing agent (LiAlH₄). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-chloroquinoline

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-hydroxyquinoline (5.0 g, 31.4 mmol).

-

In the fume hood, carefully add phosphorus(V) oxychloride (POCl₃, 15 mL, 161 mmol) to the flask. The mixture will become a slurry.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The solid will gradually dissolve.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is ~8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) affords 2-methyl-4-chloroquinoline as a solid.

Step 2: Synthesis of 2-Methylquinoline-4-carbonitrile

-

In a 100 mL round-bottom flask, dissolve 2-methyl-4-chloroquinoline (4.0 g, 22.5 mmol) in anhydrous DMSO (40 mL).

-

Add sodium cyanide (NaCN, 1.65 g, 33.7 mmol). Extreme Caution: NaCN is highly toxic.

-

Heat the mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into 200 mL of cold water.

-

The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-methylquinoline-4-carbonitrile.

Step 3: Synthesis of this compound

-

Set up a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a magnetic stir bar.

-

Add lithium aluminum hydride (LiAlH₄, 1.0 M solution in THF, 40 mL, 40 mmol) to the flask and cool to 0 °C in an ice bath.

-

Dissolve 2-methylquinoline-4-carbonitrile (3.0 g, 17.8 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the final product, this compound, typically as an oil or low-melting solid.

Part 2: Synthesis Protocol for a Representative Metal Complex: [Cu(this compound)₂Cl₂]

Copper(II) complexes are widely studied for their catalytic and biological activities.[9] This protocol details the synthesis of a representative dichlorobis(ligand)copper(II) complex. The choice of a chloride salt provides a coordinating anion, and a 2:1 ligand-to-metal molar ratio is used to satisfy the typical coordination number of copper(II).

Conceptual Workflow: Metal Complex Synthesis

Caption: Workflow for the synthesis of the copper(II) complex.

Step-by-Step Experimental Protocol

-

Ligand Solution: In a 50 mL Erlenmeyer flask, dissolve this compound (200 mg, 1.16 mmol) in 15 mL of absolute ethanol with gentle warming if necessary.

-

Metal Salt Solution: In a separate 25 mL beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (99 mg, 0.58 mmol) in 10 mL of absolute ethanol. The solution should be light blue/green.

-

Complexation: While stirring the ligand solution at room temperature, add the metal salt solution dropwise. A color change and/or the formation of a precipitate is typically observed immediately.

-

Reaction: Stir the resulting mixture at room temperature for 4 hours to ensure complete complex formation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid product sequentially with a small amount of cold ethanol (5 mL) and then diethyl ether (5 mL) to remove any unreacted starting materials and to facilitate drying.

-

Drying: Dry the complex in a vacuum desiccator overnight.

Part 3: Physicochemical Characterization

Validation of the synthesized ligand and its metal complex is paramount. A multi-technique approach is necessary to confirm the identity, purity, and coordination mode.

Expected Analytical Data

| Technique | Analyte | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | Ligand | Aromatic protons (δ 7.5-8.2 ppm), singlet for the -CH₃ group (δ ~2.7 ppm), singlet for the -CH₂- group (δ ~4.0 ppm), and a broad singlet for the -NH₂ protons (variable, disappears on D₂O exchange). |

| FT-IR (KBr Pellet, cm⁻¹) | Ligand | N-H stretching vibrations (~3300-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and quinoline ring C=N and C=C stretching (~1500-1600 cm⁻¹). |

| FT-IR (KBr Pellet, cm⁻¹) | Copper(II) Complex | A noticeable shift (typically to lower wavenumbers) and/or broadening of the N-H stretching bands upon coordination to the metal center.[10][11] Shifts in the quinoline ring vibrations may also be observed, indicating coordination of the quinoline nitrogen. |

| UV-Vis (Ethanol) | Ligand vs. Complex | The ligand will show intense π→π* transitions in the UV region. Upon complexation, new, weaker bands may appear in the visible region (d-d transitions for the Cu(II) ion) and a shift in the ligand-based transitions (Ligand-to-Metal Charge Transfer, LMCT).[10][11] |

| ESI-MS | Ligand and Complex | Ligand: [M+H]⁺ peak at m/z corresponding to C₁₁H₁₃N₂. Complex: Peaks corresponding to fragments of the complex, such as [Cu(Ligand)Cl]⁺ or [Cu(Ligand)₂Cl]⁺, confirming the composition. |

| Molar Conductivity | Complex in DMF or DMSO | Low molar conductivity values are expected, indicating that the complex is a non-electrolyte and the chloride ions are coordinated to the metal center, not present as free counter-ions.[11] |

Part 4: Applications in Drug Development and Catalysis

The true value of designing new coordination compounds lies in their potential applications. Based on extensive literature on quinoline-based metal complexes, the compounds derived from this compound are poised for exploration in several high-impact areas.

Anticancer and Antimicrobial Agents

The coordination of quinoline derivatives to metal ions has been shown to enhance their biological efficacy.[7] Many quinoline-based metal complexes demonstrate potent anticancer, antibacterial, antifungal, and antiviral activities.[2][6] The proposed mechanism often involves the interaction of the complex with biological macromolecules.

-

Mechanism of Action: The planar quinoline moiety can intercalate between the base pairs of DNA, while the metal center can coordinate to the phosphate backbone or the nucleobases, disrupting DNA replication and transcription processes.[2][6] Furthermore, these complexes can generate reactive oxygen species (ROS) or inhibit key enzymes like topoisomerase, leading to apoptosis in cancer cells or death in microbial pathogens.[3]

Conceptual Diagram: Proposed Biological Interaction

Caption: Conceptual model of the metal complex interacting with biological targets.

Catalysis

Transition metal complexes are cornerstones of modern catalysis.[3] Copper complexes, in particular, are known to catalyze a variety of oxidation reactions.[9] For instance, quinoline-copper complexes have demonstrated efficiency in catalyzing the oxidation of catechol to o-quinone, mimicking the activity of the catechol oxidase enzyme.[9] The this compound ligand provides a stable coordination environment that can facilitate redox cycling of the copper center, making its complexes excellent candidates for catalytic oxidation of substrates like phenols, alcohols, and alkanes.

Conclusion

This compound is a highly versatile and accessible bidentate ligand for coordination chemistry. This application note provides robust and detailed protocols for its synthesis and its subsequent complexation with a representative transition metal, Copper(II). The resulting complexes, which can be thoroughly characterized by standard analytical techniques, hold significant potential for further development. The rich history of quinoline scaffolds in medicinal chemistry and catalysis strongly suggests that these new coordination compounds could serve as valuable leads for novel anticancer therapeutics, antimicrobial agents, and efficient oxidation catalysts. Researchers in drug development and materials science are encouraged to explore the vast chemical space that can be accessed using this promising ligand.

References

-

A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. Available at: [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

-

A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. R Discovery. Available at: [Link]

-

Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. Available at: [Link]

-

State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. Available at: [Link]

-

8-Hydroxyquinolines chelating properties and medicinal applications. Dove Medical Press. Available at: [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

-

Catalytic pathway for quinoline synthesis. ResearchGate. Available at: [Link]

-

Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. PMC. Available at: [Link]

-

Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. YouTube. Available at: [Link]

-

N-[(2-methylquinolin-4-yl)methyl]prop-2-yn-1-amine. PubChem. Available at: [Link]

-

One-pot Synthesis of 2-seleno-4-methylquinoline. MDPI. Available at: [Link]

-

Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. MDPI. Available at: [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Available at: [Link]

-

Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[12]aneN4. MDPI. Available at: [Link]

-

2-Methylquinolin-4-ol. PubChem. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. Available at: [Link]

-

Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies. Available at: [Link]

-

Intro to Coordination Chemistry. LibreTexts. Available at: [Link]

-

Metal Complexes of Quinoxaline Derivatives: Review (Part-II). International Science Community Association. Available at: [Link]

-

The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. Available at: [Link]

-

Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2- yl)benzene Sulphonamide. Journal of Chemical Society of Nigeria. Available at: [Link]

-

Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. Available at: [Link]

-

Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. Available at: [Link]

-

CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson Education. Available at: [Link]

-

Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. ResearchGate. Available at: [Link]

-

Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. PubMed. Available at: [Link]

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. ckthakurcollege.net [ckthakurcollege.net]

- 8. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(2-Methylquinolin-4-yl)methanamine derivatives in antimalarial drug discovery

Application Note: (2-Methylquinolin-4-yl)methanamine Derivatives in Antimalarial Drug Discovery

Executive Summary & Rationale

The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains, particularly those resistant to chloroquine (CQ) and artemisinin, necessitates the development of novel pharmacophores.[1] The This compound scaffold represents a critical structural evolution of the classical 4-aminoquinoline class.

Unlike direct N-linked 4-aminoquinolines (like CQ), the methanamine linker (–CH₂–NH–) introduces a methylene bridge that alters the basicity (

-

Overcome Resistance: Bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism by altering the drug's lipophilicity and charge distribution.

-

Enhance Binding: Facilitate novel

- -

Metabolic Stability: The 2-methyl substituent on the quinoline ring blocks potential metabolic oxidation at the

-position, a common clearance pathway for quinolines.

This guide details the synthesis, phenotypic screening, and target validation protocols for this promising scaffold.

Mechanism of Action (MoA)

The primary target remains the inhibition of hemozoin formation . During the erythrocytic stage, the parasite degrades hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into insoluble hemozoin crystals. This compound derivatives accumulate in the acidic digestive vacuole (pH ~5.0) via ion trapping, cap the growing hemozoin crystals, and induce parasite death via heme toxicity.

Diagram 1: Mechanism of Action & Drug Trapping

Caption: Ion trapping of the methanamine derivative in the digestive vacuole leads to heme capping and inhibition of detoxification.

Protocol 1: Chemical Synthesis

Objective: Synthesize the this compound core from commercially available 4-chloro-2-methylquinoline.

Reagents:

-

4-Chloro-2-methylquinoline (Starting Material)

-

Zinc Cyanide (

) -

Palladium Tetrakis (

) -

Lithium Aluminum Hydride (

) or Raney Nickel -

Solvents: DMF, THF (anhydrous)

Step-by-Step Methodology:

-

Cyanation (Formation of 4-cyano-2-methylquinoline):

-

Dissolve 4-chloro-2-methylquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add

(0.6 eq) and -

Critical Step: Degas the solution with Argon for 15 minutes to prevent catalyst oxidation.

-

Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with 5%

(to remove Zn salts) and brine. Dry over -

Purification: Flash chromatography (Silica gel).

-

-

Reduction (Formation of Methanamine):

-

Suspend

(2.0 eq) in anhydrous THF at 0°C under Argon. -

Add the 4-cyano intermediate (from Step 1) dropwise in THF.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Safety Quench: Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the precipitate through Celite. Concentrate the filtrate.

-

Product: this compound is obtained as a yellowish oil or solid. Store at -20°C.

-

Protocol 2: In Vitro Efficacy Screening (SYBR Green I)

Objective: Determine the

Principle: SYBR Green I intercalates into parasite DNA.[2] Fluorescence intensity is directly proportional to parasitemia.

Materials:

-

P. falciparum cultures (synchronized at ring stage).

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

SYBR Green I (10,000x stock).[3]

Procedure:

-

Preparation: Dilute compounds in DMSO (Max final DMSO < 0.5%). Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in 96-well plates.

-

Seeding: Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to drug wells.

-

Controls: No Drug (100% Growth), Chloroquine (Positive Control), Uninfected RBCs (Background).

-

-

Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (

). -

Development:

-

Prepare Lysis Buffer with SYBR Green I (0.2 µL dye per mL buffer).

-

Add 100 µL of Lysis/Dye mix to each well.

-

Incubate in the dark for 1 hour at RT.

-

-

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot Log[Concentration] vs. Fluorescence. Fit to a non-linear regression (Sigmoidal dose-response) to calculate

.

Data Presentation Table:

| Compound ID | R-Group | 3D7 | Dd2 | Resistance Index (RI) |

| MQ-Ref | - | 15.2 ± 2.1 | 145.0 ± 10.5 | 9.5 |

| Deriv-01 | 4-F-Benzyl | 8.4 ± 1.0 | 12.1 ± 1.5 | 1.4 |

| Deriv-02 | 3-Cl-Phenyl | 25.0 ± 3.2 | 30.5 ± 2.8 | 1.2 |

Note: RI =

Protocol 3: Target Validation ( -Hematin Inhibition)

Objective: Confirm the drug acts by inhibiting heme crystallization (biomimetic hemozoin formation).

Procedure:

-

Stock Solutions: Dissolve Hemin chloride (bovine) in DMSO (3 mg/mL). Dissolve drugs in DMSO.

-

Reaction:

-

In a 96-well plate, mix:

-

100 µL 0.5 M Sodium Acetate buffer (pH 5.0).

-

50 µL Hemin solution.[4]

-

50 µL Drug solution (various concentrations).

-

-

-

Incubation: Incubate at 60°C for 18–24 hours . This promotes

-hematin formation. -

Quantification:

-

Result: Lower absorbance = Higher inhibition of crystallization.

Experimental Workflow Diagram

Diagram 2: Screening Cascade

Caption: Decision gate workflow for filtering quinoline derivatives from synthesis to lead identification.

References

-

Smilkstein, M., et al. (2004).[2][6] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[7][8] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link

-

Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283–291. Link

-

Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry, 338(2), 306–319. Link

-

Vangapandu, S., et al. (2007). Recent advances in antimalarial drug development. Medicinal Research Reviews, 27(1), 65–107. Link

-

WorldWide Antimalarial Resistance Network (WWARN). (2011). In vitro module: INV08 - P. falciparum drug sensitivity assay using SYBR Green I. Link

Sources

- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 2. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 3. Flow Cytometric Enumeration of Parasitemia in Cultures of Plasmodium falciparum Stained with SYBR Green I and CD235A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. iddo.org [iddo.org]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of the (2-Methylquinolin-4-yl)methanamine Reduction Step

Introduction

Welcome to the technical support guide for the synthesis of (2-Methylquinolin-4-yl)methanamine. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex pharmaceutical agents. The critical step in its synthesis is typically the reduction of a precursor, such as 2-methylquinoline-4-carbaldehyde or 2-methylquinoline-4-carbonitrile. Achieving a high yield in this reduction step is frequently a challenge for researchers, plagued by issues of incomplete conversion, side-product formation, and difficult purification.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow researchers and drug development professionals, with the expertise and practical insights needed to overcome these challenges, optimize your reaction conditions, and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for synthesizing this compound via reduction?

The two most common and logical precursors are:

-

2-Methylquinoline-4-carbaldehyde: The reduction of this aldehyde is a direct route to the primary amine via reductive amination or direct reduction of an intermediate imine.

-

2-Methylquinoline-4-carbonitrile: The reduction of this nitrile group is another robust method to yield the desired primary methanamine.

The choice between these precursors often depends on the availability of starting materials and the overall synthetic strategy.

Q2: Which reducing agents are most effective for this transformation, and what are their primary differences?

The selection of a reducing agent is the most critical factor influencing the reaction's success. The primary candidates are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), each with distinct advantages and disadvantages.

-

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and versatile reducing agent.[1][2][3] It can efficiently reduce both aldehydes and nitriles to the corresponding primary amine.[1][4] However, its high reactivity necessitates strict anhydrous conditions and an inert atmosphere, as it reacts violently with water.[1][5]

-

Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent compared to LiAlH₄.[6] It is excellent for reducing aldehydes but is generally ineffective for reducing nitriles under standard conditions.[7] To reduce a nitrile, NaBH₄ often requires additives like a Lewis acid or a phase-transfer catalyst, or specialized reaction conditions.[8]

-

Catalytic Hydrogenation: While a powerful reduction technique, catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ru catalysts) can be too effective, often leading to the non-selective reduction of the quinoline ring itself to a tetrahydroquinoline derivative.[9][10] This method should be approached with caution unless the tetrahydroquinoline is the desired scaffold.

Q3: I'm using LiAlH₄. What are the most critical experimental parameters to control for a high-yield reaction?

When working with LiAlH₄, meticulous attention to detail is paramount.

-

Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[1][5] All glassware must be flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-